1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone
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Overview
Description
1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the thioether linkage: This step involves the reaction of 3-fluorobenzyl chloride with a thiol compound under basic conditions to form the 3-fluorobenzyl thioether.
Imidazole ring formation: The thioether is then reacted with an appropriate imidazole precursor under acidic or basic conditions to form the imidazole ring.
Ketone formation: Finally, the imidazole derivative is reacted with a phenylacetyl chloride or a similar reagent to introduce the ketone functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone depends on its interaction with molecular targets. The compound may exert its effects by:
Binding to specific enzymes or receptors: This can modulate biological pathways and lead to therapeutic effects.
Disrupting cellular processes: The compound’s unique structure allows it to interfere with cellular functions, potentially leading to antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone
- 1-(2-((3-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone
- 1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone
Uniqueness
1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c19-16-8-4-7-15(11-16)13-23-18-20-9-10-21(18)17(22)12-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLLWAFLOCBKTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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